1-(3,5-Difluorobenzyl)pyrrolidine-3-carboxylic acid

Description

Chemical Classification and Nomenclature

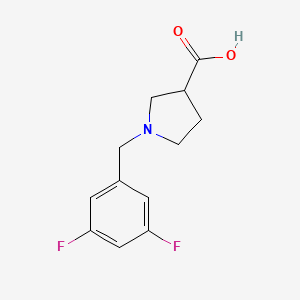

1-(3,5-Difluorobenzyl)pyrrolidine-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the pyrrolidine-carboxylic acid family. Its systematic IUPAC name is 4-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carboxylic acid , reflecting the substitution pattern of the pyrrolidine ring. The molecular formula is C₁₂H₁₃F₂NO₂ , with a molecular weight of 241.23 g/mol .

The structural features include:

- A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).

- A 3-carboxylic acid group at the C3 position.

- A 3,5-difluorobenzyl substituent at the N1 position.

Key identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃F₂NO₂ |

| Molecular Weight | 241.23 g/mol |

| CAS Registry Number | 1981493-13-3 |

| Hydrogen Bond Donors | 2 (COOH and NH) |

| Hydrogen Bond Acceptors | 4 (2xF, COO⁻, NH) |

Historical Development and Discovery Context

The compound emerged during efforts to optimize pyrrolidine-based pharmacophores for therapeutic applications. Its discovery aligns with trends in the early 2010s to incorporate fluorinated aromatic groups into heterocycles to enhance bioavailability and target binding. The synthesis route typically involves:

- Mannich reactions to form the pyrrolidine core.

- N-alkylation with 3,5-difluorobenzyl halides.

- Enantioselective hydrogenation to control stereochemistry.

A pivotal advancement was the use of asymmetric catalysis to achieve high enantiomeric purity, as demonstrated in related pyrrolidine-3-carboxylic acid syntheses.

Position in Pyrrolidine-Based Chemical Research

This compound exemplifies the strategic modification of pyrrolidine scaffolds to tune electronic and steric properties . Key research intersections include:

- Enzyme inhibition : The 3-carboxylic acid group facilitates interactions with catalytic residues in proteases or kinases.

- Conformational rigidity : The pyrrolidine ring restricts rotational freedom, enhancing binding specificity.

Comparative studies highlight its advantages over non-fluorinated analogues:

| Compound | Substituents | Bioactivity |

|---|---|---|

| This compound | 3-COOH, N-(3,5-F₂C₆H₃CH₂) | Enhanced metabolic stability |

| Pyrrolidine-3-carboxylic acid | 3-COOH, no aromatic substituent | Low target affinity |

| 4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid | 3-COOH, C4-(2,3-F₂C₆H₃) | Moderate CNS permeability |

Structural Significance in Heterocyclic Chemistry

The compound’s architecture merges two pharmacophoric elements:

- Fluorinated aromatic system : The 3,5-difluorobenzyl group introduces electron-withdrawing effects , polarizing adjacent bonds and strengthening hydrophobic interactions.

- Pyrrolidine-3-carboxylic acid core : The carboxylic acid at C3 enables salt bridge formation with basic residues in biological targets, while the pyrrolidine nitrogen provides a site for further functionalization.

Stereochemical considerations :

- The cis or trans arrangement of substituents on the pyrrolidine ring influences molecular recognition. For example, the (2S,4R) configuration in related compounds enhances binding to endothelin receptors.

Electronic effects :

Properties

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-10-3-8(4-11(14)5-10)6-15-2-1-9(7-15)12(16)17/h3-5,9H,1-2,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKHDQMNQUYSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(3,5-Difluorobenzyl)pyrrolidine-3-carboxylic acid (DFBPCA) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a difluorobenzyl group and a carboxylic acid functional group, is being explored for various therapeutic applications, particularly in oncology and neurology.

- IUPAC Name : this compound

- Molecular Formula : C12H12F2N2O2

- CAS Number : 1981493-13-3

The biological activity of DFBPCA is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The compound is believed to modulate the activity of enzymes and receptors, influencing processes such as cell proliferation and apoptosis.

Anticancer Properties

Research indicates that DFBPCA exhibits anticancer activity , particularly against various cancer cell lines. In vitro studies have shown that DFBPCA can induce cytotoxic effects and inhibit cell proliferation in cancer models.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| A549 (lung adenocarcinoma) | 100 µM | Reduced viability to 66% | |

| Various cancer lines | Varies | Induced apoptosis and cell cycle arrest |

These findings suggest that DFBPCA may serve as a promising candidate for further development in cancer therapeutics.

Neuroprotective Effects

DFBPCA has also been investigated for its neuroprotective properties . The compound appears to exert protective effects on neuronal cells under stress conditions, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

-

Study on Anticancer Activity :

A study evaluating the efficacy of DFBPCA on A549 cells demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The study utilized an MTT assay to assess cell viability post-treatment, indicating that DFBPCA could be a viable alternative or adjunct to existing therapies for lung cancer. -

Neuroprotection in Animal Models :

In animal models of neurodegeneration, DFBPCA administration resulted in improved cognitive function and reduced neuronal loss in the hippocampus. This suggests potential applications in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DFBPCA, it is essential to compare it with other pyrrolidine derivatives:

| Compound | Structure | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| DFBPCA | DFBPCA | High | Moderate |

| Pyrrolidine-3-carboxylic acid | Pyrrolidine | Moderate | Low |

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activity

Research indicates that derivatives of pyrrolidine-3-carboxylic acid, including 1-(3,5-difluorobenzyl)pyrrolidine-3-carboxylic acid, exhibit promising antiviral and antimicrobial activities. The compound's structural modifications enhance its efficacy against various pathogens. For instance, studies have shown that similar pyrrolidine derivatives can inhibit viral replication and bacterial growth effectively, suggesting a potential role in developing new antiviral or antibacterial agents .

Enzyme Inhibition

The compound has been investigated for its ability to act as an enzyme inhibitor. Pyrrolidine derivatives are known to interact with specific enzymes involved in disease pathways, thereby offering therapeutic benefits in conditions like hypertension and diabetes. The carboxylic acid functional group is crucial for binding interactions with target enzymes, enhancing the compound's inhibitory effects .

Drug Discovery

Lead Compound Development

this compound serves as a lead compound in drug discovery programs focusing on neglected tropical diseases such as human African trypanosomiasis (HAT). Its derivatives have been synthesized and screened for anti-trypanosomal activity, revealing significant potential as new therapeutic agents against Trypanosoma brucei, the causative agent of HAT .

High-Throughput Screening (HTS)

The compound is utilized in high-throughput screening assays to identify new drug candidates. Its structural features allow for modifications that can be rapidly tested for biological activity against various disease models. This approach accelerates the identification of promising compounds for further development .

Biochemical Research

Mechanistic Studies

In biochemical research, this compound is employed to study the mechanisms of enzyme action and inhibition. By observing how this compound interacts with specific enzymes, researchers can gain insights into the molecular basis of enzyme function and regulation. This knowledge is vital for designing more effective therapeutic agents that can modulate enzymatic activity .

Synthesis of Novel Derivatives

The compound serves as a scaffold for synthesizing novel derivatives with enhanced properties. Researchers have developed various synthetic routes to modify the pyrrolidine structure, leading to compounds with improved solubility, stability, and biological activity. These derivatives are essential for expanding the chemical library available for drug discovery .

Data Summary

Case Studies

Case Study 1: Anti-trypanosomal Activity

A series of studies focused on optimizing pyrrolidine derivatives for anti-trypanosomal activity demonstrated that modifications to the 3-position significantly impacted potency. This compound was identified as a promising candidate due to its favorable pharmacokinetic properties and ability to inhibit T. brucei growth effectively .

Case Study 2: Enzyme Inhibition Mechanism

In another study, researchers explored the inhibitory mechanism of pyrrolidine derivatives on specific enzymes involved in metabolic pathways related to diabetes. The findings revealed that the carboxylic acid moiety plays a critical role in binding affinity and selectivity towards target enzymes, highlighting the therapeutic potential of these compounds in metabolic disorders .

Comparison with Similar Compounds

Fluorination Patterns

- 3,5-Difluorobenzyl vs. 2,3-Difluorobenzyl: The 3,5-difluoro substitution on the benzyl group (target compound) creates a symmetrical electronic environment, enhancing π-π stacking with aromatic residues in biological targets.

- Trifluoromethylphenyl Urea (): The urea group in this compound enables hydrogen-bonding interactions, while the trifluoromethyl group increases metabolic stability compared to non-fluorinated analogs .

Functional Group Modifications

- Carboxylic Acid vs. Methyl Ester : The carboxylic acid in the target compound improves aqueous solubility and target engagement via ionization, whereas the methyl ester in serves as a lipophilic prodrug, enhancing membrane permeability .

- Ketone vs. Benzyl Substituents : The 5-oxo group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid () introduces polarity but lacks the fluorinated aromatic moiety critical for receptor binding in the target compound .

Preparation Methods

Amidation of Pyrrolidine-3-carboxylic Acid Derivatives with 3,5-Difluorobenzylamine

One prominent method involves coupling 2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxylic acid with 3,5-difluorobenzylamine to form an amide intermediate, followed by enantioselective oxidation and deprotection steps to yield the target compound.

-

- Reaction of compound "5" (2-oxo-1-(1-(phenylsulfonyl)-1H-indol-5-yl)pyrrolidine-3-carboxylic acid) with 3,5-difluorobenzylamine in the presence of an organic base (e.g., DIPEA, triethylamine) to form amide "12".

- Enantioselective oxidation of "12" using (+)-(2R,4aS,7S,8aR)-4H-4a,7-methanooxazirino[3,2-i]benzisothiazole, 8,8-dichlorotetrahydro-9,9-dimethyl-3,3-dioxide to obtain hydroxy amide "13".

- Cleavage of the phenylsulfonyl protecting group to yield (S)-3-hydroxy-1-(1H-indol-5-yl)-2-oxo-pyrrolidine-3-carboxylic acid 3,5-difluoro-benzylamide ("S-9").

Reaction Conditions and Notes :

- The amidation typically occurs under mild conditions with organic bases to promote nucleophilic substitution.

- Temperature control is critical during concentration steps to avoid decarboxylation; evaporation should be below 55 °C and completed within 2 hours.

- The process achieves high purity (HPLC purity ~97.8%) and good yields.

Enantioselective Hydrogenation of Pyrrolidine-3-carboxylic Acid Precursors

Another method involves the enantioselective hydrogenation of halogenated pyrrolidine-3-carboxylic acid precursors to obtain the desired stereochemistry and substitution pattern.

- Process Highlights :

- Starting from 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, catalytic hydrogenation under moderate conditions yields high enantiomeric purity products.

- This method is economical and scalable, suitable for producing (3S,4S)- or (3R,4R)-1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acids, which can be further functionalized to introduce the 3,5-difluorobenzyl group.

Cycloaddition and Grignard Reagent-Based Synthesis of Fluorinated Pyrrolidine Derivatives

A more complex synthetic route involves:

- 1,3-dipolar cycloaddition of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with 2-methyl fluoroacrylate catalyzed by trifluoroacetic acid.

- Conversion of the resulting intermediate to Weinreb amide using N,O-dimethylhydroxylamine hydrochloride under basic conditions with methyl magnesium chloride (Grignard reagent).

- Further reaction with methyl magnesium chloride to form methyl ketone, followed by reduction and deprotection steps to yield fluorinated pyrrolidine derivatives.

Final amino group protection (Boc) and O-protection to yield the target compound.

-

- Uses readily available starting materials.

- Mild reaction conditions with high yields.

- Avoids hazardous reagents like hydrogen fluoride.

- Suitable for scale-up production.

-

- Requires careful control of reaction conditions.

- Multi-step synthesis with several protection/deprotection steps.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The amidation approach benefits from organic base catalysis, with DIPEA and triethylamine commonly used to facilitate coupling reactions efficiently.

- Enantioselective oxidation using chiral oxaziridine reagents provides excellent stereochemical control, crucial for biological activity.

- Temperature control during concentration steps is essential to prevent decarboxylation and maintain product integrity.

- The cycloaddition-Grignard route avoids hazardous reagents like hydrogen fluoride and butyllithium, improving safety and environmental profile.

- Enantioselective hydrogenation methods have been optimized to operate under moderate pressure and temperature, yielding high purity products suitable for pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for 1-(3,5-Difluorobenzyl)pyrrolidine-3-carboxylic acid, and what key reaction conditions influence yield?

Methodological Answer: A common synthetic approach involves reductive amination between 3,5-difluorobenzylamine and pyrrolidine-3-carboxylic acid derivatives. For example, cyano sodium borohydride (NaBH3CN) in methanol/acetic acid (1:1 v/v) at room temperature facilitates the reduction of intermediate imines, achieving yields >95% under optimized conditions . Variations in solvent polarity (e.g., ethyl acetate vs. methanol) and stoichiometric ratios of reducing agents (e.g., NaBH3CN vs. NaBH4) significantly impact reaction efficiency. Post-synthesis purification typically employs ethyl acetate extraction and sodium sulfate drying .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural validation combines nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

- NMR : Distinct signals for the pyrrolidine ring (δ 2.5–3.5 ppm for CH2 groups) and 3,5-difluorobenzyl moiety (δ 6.7–7.1 ppm for aromatic protons) confirm regiochemistry .

- HRMS : A molecular ion peak at m/z 265.212 ([M+H]+, calculated for C13H13F2NO2) verifies purity .

X-ray crystallography of analogs (e.g., rac-(3R,4S)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid derivatives) further resolves stereochemical ambiguities .

Advanced Research Questions

Q. What computational strategies predict the biological target interactions of this compound?

Methodological Answer: Docking studies (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are employed to model interactions with enzymes like bacterial enoyl-ACP reductase or human kinases. Key steps:

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level .

Target Selection : Prioritize targets based on structural homology (e.g., analogs with antimicrobial activity in Staphylococcus aureus ).

Binding Affinity Analysis : Calculate ΔG values (< -7 kcal/mol) to identify high-affinity interactions .

Validation includes comparing computational results with in vitro enzyme inhibition assays (IC50 ≤ 10 μM) .

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer: Contradictions (e.g., variable IC50 values across studies) are addressed through:

- Standardized Assay Conditions : Use consistent cell lines (e.g., A549 for cytotoxicity) and pathogen strains (e.g., Candida albicans ATCC 90028) .

- Statistical Rigor : Apply two-way ANOVA with post-hoc Tukey tests to compare biological replicates (p < 0.05) .

- Meta-Analysis : Aggregate data from analogs (e.g., 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives) to identify structure-activity trends .

Q. What strategies optimize the compound’s physicochemical properties for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium or hydrochloride salts) improve bioavailability .

- LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) to reduce LogP from 1.45 (predicted) to <1.0, minimizing off-target binding .

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the carboxylic acid moiety .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s antimicrobial efficacy?

Methodological Answer: Discrepancies may arise from:

- Pathogen Strain Variability : Test against isogenic mutant strains (e.g., E. coli with/without efflux pumps) .

- Compound Purity : Validate via HPLC (≥95% purity) to exclude impurities affecting bioactivity .

- Dose-Response Curves : Use 8-point dilution series (0.5–128 μg/mL) to generate reproducible MIC values .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s anticancer potential?

Methodological Answer:

- Cell Viability Assays : MTT or resazurin-based assays in A549 (lung) and MCF-7 (breast) cancer lines .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- Combination Studies : Screen with cisplatin or paclitaxel to assess synergistic effects (Combination Index <1.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.